

BI-3231: A Technical Guide to a Potent and Selective HSD17B13 Inhibitor

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Compound of Interest

Compound Name: BI-3231

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This document provides a comprehensive technical overview of **BI-3231**, a novel, potent, and selective chemical probe for hydroxysteroid 17 β -dehydrogenase 13 (HSD17B13). **BI-3231** serves as a critical tool for investigating the biological functions of HSD17B13, a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical Structure and Properties

BI-3231 is a synthetic organic compound identified through high-throughput screening and subsequent chemical optimization.[\[1\]](#)[\[4\]](#) Its core structure consists of a pyrimidinedione group linked to a 1,3,4-thiadiazole ring, which is substituted with a difluoro-hydroxyphenyl moiety.

Property	Value
IUPAC Name	1-((5-(2,4-difluoro-3-hydroxyphenyl)-1,3,4-thiadiazol-2-yl)methyl)-3-ethyl-5-methylpyrimidine-2,4(1H,3H)-dione[5][6]
CAS Number	2894848-07-6[3][5][6][7]
Molecular Formula	C ₁₆ H ₁₄ F ₂ N ₄ O ₃ S[3][5][6]
Molecular Weight	380.37 g/mol [3][5][8]
Canonical SMILES	<chem>CCN1C(=O)C(=CN(C1=O)CC2=NN=C(S2)C3=CC=C(C(C3=O)F)F)C</chem> [5][6][7]
InChI Key	XKDHFIPTTUSIA-UHFFFAOYSA-N[5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **BI-3231**, covering its physicochemical properties, in vitro potency and selectivity, and pharmacokinetic profiles in rodents.

Table 2.1: Physicochemical Properties

Parameter	Value	Reference
Appearance	Solid	[3]
Purity	≥98%	[6][7]
Solubility (DMSO)	10 mM or 3.8 mg/mL (with gentle warming)	[3][7]
Water Solubility	Good	[9]
Permeability	Good	[9]

Table 2.2: In Vitro Potency and Selectivity

Assay	Species	Parameter	Value (nM)	Reference
HSD17B13 Enzymatic Assay	Human	IC ₅₀	1	[8] [10]
Human	K _i	0.7	[6] [7] [8]	
Mouse	IC ₅₀	13-14	[3] [7] [10]	
Mouse	K _i	0.5	[9]	
HSD17B13 Cellular Assay	Human	IC ₅₀	11	[9] [11]
HSD17B11 Enzymatic Assay	Human	IC ₅₀	>10,000	[3] [9]
Thermal Shift Assay (nanoDSF)	Human	ΔT _m	16.7 K (in presence of NAD ⁺)	[9] [12]

BI-3231 was tested against a panel of 44 other receptors and showed minimal off-target activity, with only COX-2 being inhibited by more than 50% at a high concentration of 10 μM.[\[9\]](#)

Table 2.3: In Vitro DMPK Parameters

Parameter	Species	Value	Reference
Metabolic Stability	Human, Mouse	Medium (in hepatocytes)	[9]
High (in liver microsomes)	[5]		
CYP Inhibition (IC ₅₀)	Human	>50 μM for 2C8, 2C9, 2D6; 45.8 μM for 2C19	[9]

Table 2.4: In Vivo Pharmacokinetic Parameters in Rodents

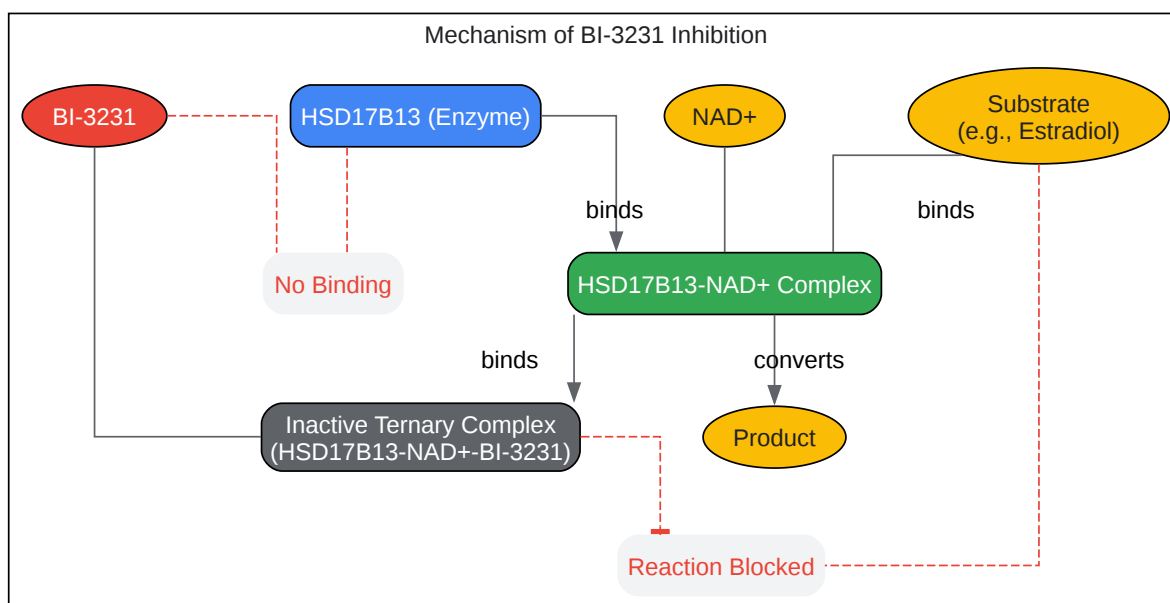
Parameter	Species	Administration	Dose	Value	Reference
Oral Bioavailability (F)	Mouse	p.o.	19 mg/kg	10%	[2][9]
Clearance	Mouse	i.v.	1.9 mg/kg	126.7% of liver blood flow	[9]
Volume of Distribution (Vss)	Mouse	i.v.	1.9 mg/kg	1.4 L/kg	[9]
Mean Residence Time	Mouse	i.v.	1.9 mg/kg	0.2 h	[9]
T _{max}	Mouse	p.o.	19 mg/kg	0.25 h	[9]

BI-3231 exhibits rapid plasma clearance in both mice and rats.[1][4] Despite its short plasma half-life, it shows extensive accumulation and retention in the liver, the primary site of HSD17B13 expression.[1] Biliary excretion of the parent compound and its glucuronide has been identified as a major clearance mechanism in rats.[4][13]

Mechanism of Action

BI-3231 is a highly selective inhibitor of HSD17B13, a lipid droplet-associated enzyme primarily expressed in hepatocytes.[9][14] The physiological role of HSD17B13 is not fully elucidated, but genetic studies have strongly linked variants of the enzyme to a reduced risk of progressing from non-alcoholic fatty liver disease (NAFLD) to more severe NASH and cirrhosis.[9][15]

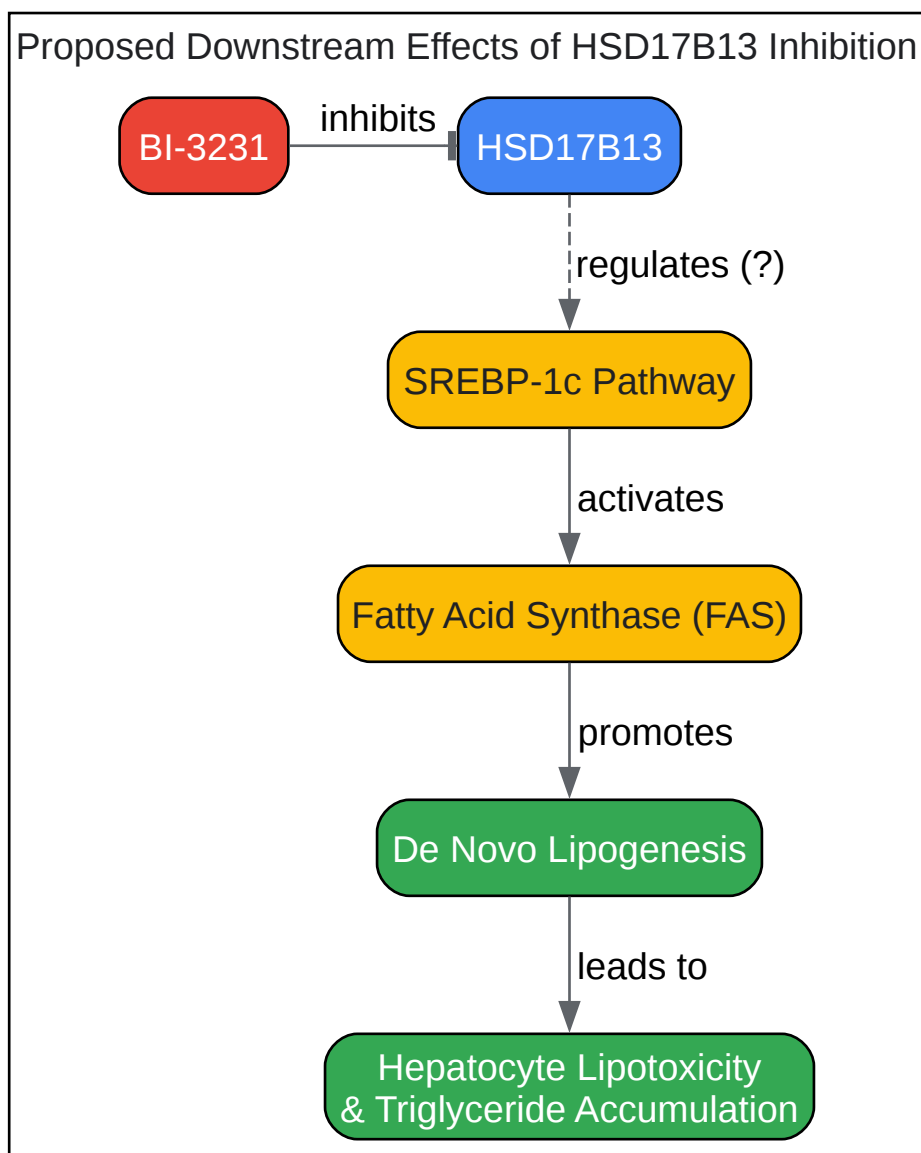
A critical feature of **BI-3231**'s mechanism is its dependence on the cofactor nicotinamide adenine dinucleotide (NAD⁺).[1][9] Binding of **BI-3231** to the HSD17B13 enzyme only occurs in the presence of NAD⁺. [9] Kinetic studies have revealed an uncompetitive mode of inhibition with respect to NAD⁺, indicating that **BI-3231** binds to the enzyme-NAD⁺ complex.[9]



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NAD⁺-Dependent Uncompetitive Inhibition by **BI-3231**.

Cellularly, inhibition of HSD17B13 by **BI-3231** has been shown to reduce the lipotoxic effects induced by fatty acids like palmitic acid.[14] Treatment with **BI-3231** leads to decreased triglyceride accumulation, improved mitochondrial respiratory function, and restoration of lipid homeostasis in hepatocytes.[5][14][16] Some evidence suggests this may occur through the regulation of the SREBP-1c/FAS pathway, a key regulator of fatty acid synthesis.[17]



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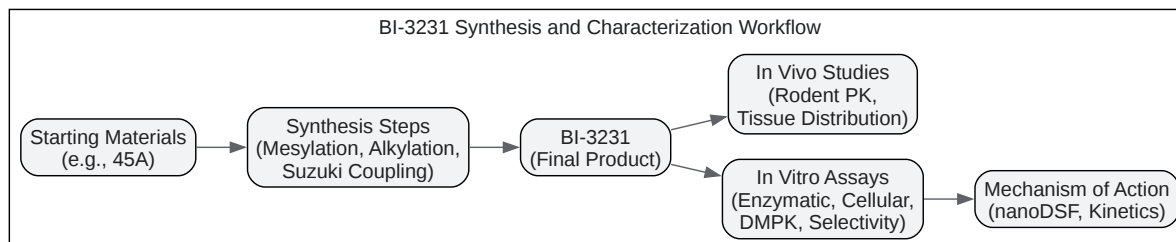
Proposed Cellular Pathway of **BI-3231** Action.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and extension of findings. The following sections outline the key methodologies used in the characterization of **BI-3231**.

Chemical Synthesis

The synthesis of **BI-3231** is a multi-step process starting from commercially available materials. [1][2] The key steps involve the formation of a mesylate, alkylation of thymine, and a final Suzuki coupling to attach the difluoro-hydroxyphenyl moiety.[1]



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General Experimental Workflow for **BI-3231**.

Protocol Outline (based on Thamm S, et al., 2023):[1][2]

- **Mesylate Formation:** Starting alcohol (45A) is reacted with methanesulfonyl chloride (MeSO_2Cl) and triethylamine (NEt_3) in dichloromethane (CH_2Cl_2) to produce the corresponding mesylate.
- **Thymine Alkylation:** The mesylate is used to alkylate thymine (45C) in the presence of N,O-bis(trimethylsilyl)acetamide in acetonitrile (MeCN).
- **Ethyl Group Addition:** The resulting intermediate (45D) is ethylated using ethyl iodide (EtI) and potassium carbonate (K_2CO_3) in dimethylformamide (DMF).
- **Boronic Acid Synthesis:** A separate multi-step synthesis is performed to create the required 2,4-difluoro-3-hydroxyphenyl boronic acid derivative (45F).
- **Suzuki Coupling:** The ethylated thymine derivative is coupled with the boronic acid (45F) using a palladium catalyst in a mixture of ethanol and water to yield the final product, **BI-3231**.

HSD17B13 Enzymatic Assay

This assay quantifies the inhibitory activity of **BI-3231** on the HSD17B13 enzyme.

- Enzyme Source: Recombinant human or mouse HSD17B13.
- Substrate: Estradiol is commonly used as the substrate.[\[1\]](#)[\[4\]](#)
- Cofactor: Nicotinamide adenine dinucleotide (NAD⁺) is included in the reaction mixture.
- Procedure:
 - The enzyme, substrate, NAD⁺, and varying concentrations of **BI-3231** (or vehicle control) are incubated in an appropriate buffer.
 - The reaction is initiated and allowed to proceed for a set time at a controlled temperature.
 - The reaction is stopped, and the formation of the product (estrone) is quantified, typically using mass spectrometry.
 - IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular HSD17B13 Assay

This assay measures the potency of **BI-3231** in a cellular context.

- Cell Line: HEK cells overexpressing HSD17B13 are typically used.[\[11\]](#)
- Procedure:
 - Cells are seeded in microplates and incubated.
 - Cells are treated with varying concentrations of **BI-3231**.
 - A suitable substrate is added to the cells.
 - After incubation, the amount of product formed in the cell supernatant or lysate is measured.

- IC₅₀ values are determined from the dose-response curve.

Thermal Shift Assay (nanoDSF)

This biophysical assay confirms the direct binding of **BI-3231** to its target and investigates the NAD⁺ dependency.[\[9\]](#)

- Principle: Ligand binding stabilizes the protein, leading to an increase in its melting temperature (T_m).
- Procedure:
 - Recombinant HSD17B13 protein is mixed with a fluorescent dye.
 - The experiment is run under different conditions: with and without NAD⁺, and with and without **BI-3231**.
 - The samples are subjected to a thermal gradient, and the unfolding of the protein is monitored by changes in fluorescence.
 - The T_m is calculated for each condition. A significant increase in T_m (ΔT_m) in the presence of **BI-3231** and NAD⁺ confirms NAD⁺-dependent binding.[\[9\]](#)[\[12\]](#)

In Vivo Pharmacokinetic Studies

These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of **BI-3231** in animal models.[\[1\]](#)

- Animal Models: Mice and rats are used.[\[1\]](#)
- Administration: **BI-3231** is administered via intravenous (i.v.) and oral (p.o.) routes to assess key parameters like clearance and oral bioavailability.[\[2\]](#)
- Sample Collection: Blood samples are collected at various time points post-dosing. For tissue distribution studies, organs (especially the liver) are harvested. For excretion studies, bile may be collected from cannulated animals.[\[1\]](#)[\[13\]](#)

- Analysis: The concentration of **BI-3231** (and any major metabolites) in plasma, tissues, and bile is quantified using LC-MS/MS.
- Data Analysis: Pharmacokinetic parameters (C_{\max} , T_{\max} , AUC, clearance, half-life, bioavailability) are calculated using specialized software.

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